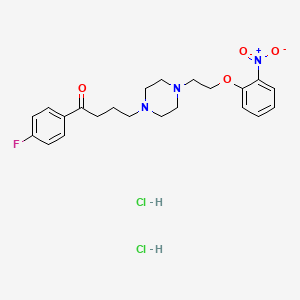
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Benzohydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in a range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- typically involves the reaction of benzohydroxamic acid with N-(4-methylpiperazinyl)methyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in analytical chemistry.
Biology: Inhibits enzymes such as urease and matrix metalloproteinases, making it useful in studying enzyme mechanisms.
Medicine: Potential therapeutic agent for diseases involving metal ion dysregulation and enzyme overactivity.
Industry: Used in the formulation of corrosion inhibitors and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that prevent the metal ions from participating in catalytic reactions. This chelation mechanism is crucial for its role as an enzyme inhibitor, as it can block the active sites of metalloenzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzohydroxamic acid: The parent compound with similar chelating properties.
N-Hydroxybenzamide: Another hydroxamic acid derivative with similar enzyme inhibitory activity.
4-(4-Methylpiperazin-1-yl)benzoic acid: A related compound with a piperazine moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is unique due to the presence of the N-(4-methylpiperazinyl)methyl group, which enhances its solubility and bioavailability. This structural modification also improves its ability to interact with biological targets, making it a more potent inhibitor compared to its parent compound and other similar derivatives.
Propiedades
Número CAS |
40890-88-8 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-9-15(10-8-14)11-16(18)13(17)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
Clave InChI |
GANYELGAIAGDPB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


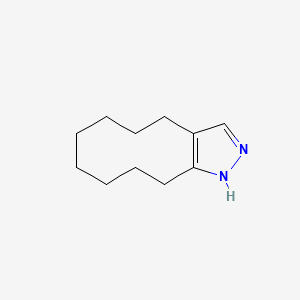
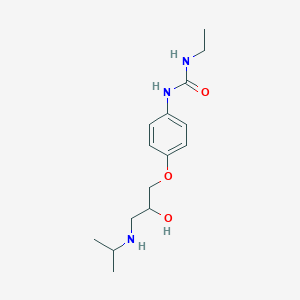


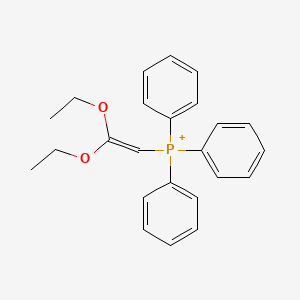
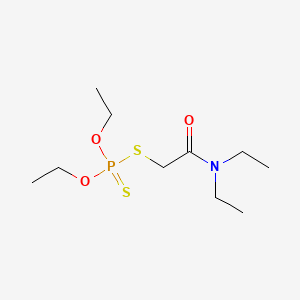
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)


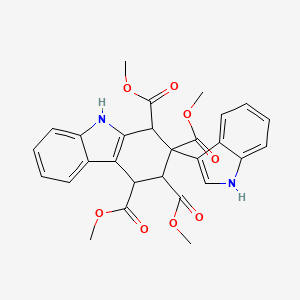
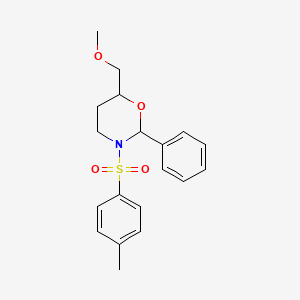
![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
